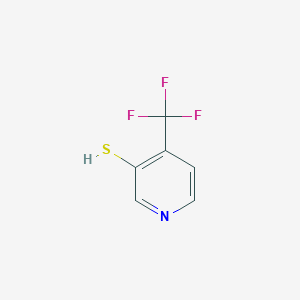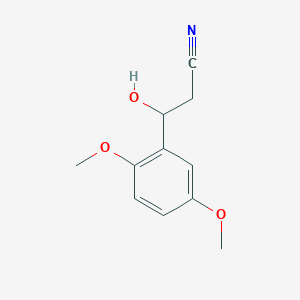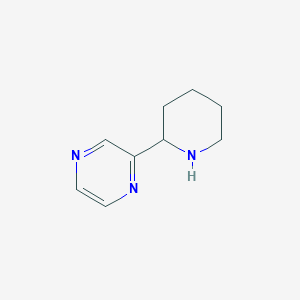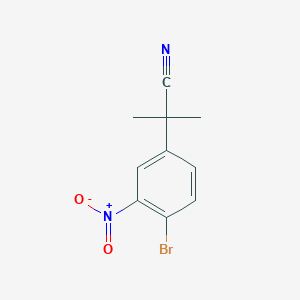
3-Cyclobutylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylpropane-1-thiol: is an organic compound with the molecular formula C₇H₁₄S . It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. The compound is characterized by a cyclobutyl group attached to a propane chain, which in turn is bonded to a thiol group. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylpropane-1-thiol can be achieved through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol, leading to the formation of the cyclobutyl ring . Another method involves the cross-coupling of cyclobutyl Grignard reagents with alkyl halides under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and zinc powder is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclobutylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and bases are employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclobutylpropane.
Substitution: Various substituted thiols.
Applications De Recherche Scientifique
3-Cyclobutylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Cyclobutylpropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes , affecting their function. This interaction can lead to changes in cellular pathways and biological processes. The compound’s cyclobutyl group also contributes to its unique reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Cyclopropane: A smaller cycloalkane with similar reactivity but different ring strain.
Cyclopentane: A larger cycloalkane with less ring strain and different chemical properties.
Cyclohexane: A common cycloalkane with a stable ring structure and different reactivity.
Uniqueness: 3-Cyclobutylpropane-1-thiol is unique due to its combination of a cyclobutyl ring and a thiol group. This structure imparts specific chemical properties, such as increased reactivity and the ability to form covalent bonds with biomolecules. The compound’s unique reactivity makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H14S |
|---|---|
Poids moléculaire |
130.25 g/mol |
Nom IUPAC |
3-cyclobutylpropane-1-thiol |
InChI |
InChI=1S/C7H14S/c8-6-2-5-7-3-1-4-7/h7-8H,1-6H2 |
Clé InChI |
WHAFSSXGBSRYHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)




![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)



![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)

![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
